molecular formula C22H31F3N6O2 B1241389 1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

Cat. No.: B1241389
M. Wt: 468.5 g/mol
InChI Key: LRAYIUHUAWSEDX-UHFFFAOYSA-N
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Description

A-690344 is a small molecule drug initially developed by Abbott Laboratories. It is a dopamine D3 receptor antagonist, which means it blocks the action of dopamine at the D3 receptor. This compound has shown potential in preclinical studies and is being investigated for its therapeutic applications .

Preparation Methods

The synthetic routes and reaction conditions for A-690344 are not widely published. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of heterocyclic rings, introduction of functional groups, and purification steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

A-690344, like many small molecule drugs, can undergo various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

A-690344 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the dopamine D3 receptor and its role in various biochemical pathways.

    Biology: It helps in understanding the physiological and pathological roles of dopamine D3 receptors in the brain.

    Medicine: It is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia and drug addiction.

    Industry: It may have applications in the development of new drugs targeting the dopamine D3 receptor.

Mechanism of Action

A-690344 exerts its effects by antagonizing the dopamine D3 receptor. This means it binds to the receptor and prevents dopamine from activating it. The dopamine D3 receptor is involved in regulating mood, cognition, and reward pathways in the brain. By blocking this receptor, A-690344 can modulate these pathways and potentially treat disorders related to dopamine dysregulation .

Comparison with Similar Compounds

A-690344 is unique in its high specificity for the dopamine D3 receptor compared to other dopamine receptor antagonists. Similar compounds include:

A-690344 stands out due to its unique chemical structure and high specificity for the dopamine D3 receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H31F3N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C22H31F3N6O2/c1-15-14-31(20(33)28-18(15)32)8-6-5-7-29-9-11-30(12-10-29)17-13-16(22(23,24)25)26-19(27-17)21(2,3)4/h13-14H,5-12H2,1-4H3,(H,28,32,33)

InChI Key

LRAYIUHUAWSEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C(C)(C)C

Synonyms

A-690344

Origin of Product

United States

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